molecular formula C21H18ClF2N5O2 B2706197 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide CAS No. 1251696-16-8

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide

Cat. No.: B2706197
CAS No.: 1251696-16-8
M. Wt: 445.85
InChI Key: ZXKZZGWBLJGSEX-UHFFFAOYSA-N
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Description

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide is a complex organic compound with intriguing properties. Characterized by its unique chemical structure, this compound has garnered attention in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide typically involves multiple steps, each requiring specific reagents and conditions

  • Formation of 1-(3-chlorophenyl)-1H-1,2,3-triazole: : This step involves the cycloaddition reaction between 3-chlorophenyl azide and a suitable alkyne, yielding the triazole core.

  • Carbonylation: : The triazole is then subjected to carbonylation to introduce the carbonyl group, forming the triazole-4-carbonyl derivative.

  • Introduction of Piperidin-4-yl Group: : The piperidin-4-yl group is attached to the carbonyl via nucleophilic substitution, typically using a piperidine derivative.

  • Attachment of 3,4-difluorobenzamide: : Finally, the 3,4-difluorobenzamide moiety is introduced through another substitution reaction, completing the synthesis.

Industrial Production Methods

For large-scale industrial production, the synthesis might be optimized using continuous flow chemistry or other scalable methods. Parameters like reaction temperature, solvent choice, and catalyst usage are critical for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: : Can introduce or modify functional groups.

  • Reduction: : Can simplify complex moieties.

  • Substitution: : Facilitates the exchange of functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like KMnO4 or reducing agents like LiAlH4. Reaction conditions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Depending on the reaction type, the products might include derivatives with altered functional groups or simplified structures, contributing to its versatility in research.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for creating more complex molecules and studying reaction mechanisms. Its unique structure allows for exploration of various chemical properties and behaviors.

Biology

Biologically, it might be utilized in assays to study enzyme interactions or cellular pathways. Its distinct chemical groups allow for targeted binding and modulation of biological processes.

Medicine

In medicine, this compound is of interest due to its potential pharmacological activities. It could be investigated for its effects on specific biological targets, potentially leading to new therapeutic agents.

Industry

Industrial applications include its use in material science for developing new polymers or as an intermediate in the synthesis of high-value chemicals.

Mechanism of Action

The mechanism by which N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide exerts its effects typically involves interaction with specific molecular targets. These might include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique functional groups enable precise interactions, facilitating various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-difluorobenzamide stands out due to its specific arrangement of chemical groups. Similar compounds include:

  • 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl derivatives with different substituents.

  • Piperidin-4-yl derivatives with varying acyl groups.

  • 3,4-difluorobenzamide compounds with alternate linkages.

Each of these similar compounds might exhibit different properties and applications, but the unique structure of this compound makes it particularly interesting for detailed study.

Hope this gives you a comprehensive overview of this compound

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF2N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKZZGWBLJGSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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